molecular formula C32H37N7O5 B194506 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid CAS No. 212321-78-3

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Katalognummer: B194506
CAS-Nummer: 212321-78-3
Molekulargewicht: 599.7 g/mol
InChI-Schlüssel: UGEWTLXHMYKLCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Desethyl Dabigatran Etexilat umfasst mehrere Schritte, beginnend mit Brombenzol. Der Prozess umfasst Nitrierung, Cyanierung, Pinner-Reaktion, Veresterung, Reduktion und Alkylierung . Die detaillierten Schritte sind wie folgt:

    Nitrierung: Brombenzol wird nitriert, um Nitrobrombenzol zu bilden.

    Cyanierung: Die Nitrogruppe wird in eine Cyanogruppe umgewandelt.

    Pinner-Reaktion: Die Cyanogruppe wird in einen Iminoether umgewandelt.

    Veresterung: Der Iminoether wird verestert, um einen Ester zu bilden.

    Reduktion: Der Ester wird reduziert, um einen Alkohol zu bilden.

    Alkylierung: Der Alkohol wird alkyliert, um Desethyl Dabigatran Etexilat zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Desethyl Dabigatran Etexilat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen trägt zur Skalierung der Produktion bei .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desethyl Dabigatran Etexilat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Zwischenprodukte, die weiterverarbeitet werden, um Desethyl Dabigatran Etexilat zu erhalten .

Wissenschaftliche Forschungsanwendungen

Anticoagulant Activity

This compound is structurally related to Dabigatran Etexilate , a well-known anticoagulant. The similarity in their chemical structures suggests potential use in developing new anticoagulant drugs that could offer improved efficacy or reduced side effects compared to existing therapies. Research indicates that such compounds can effectively inhibit thrombin, a key enzyme in the coagulation cascade, thereby preventing thrombus formation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound, particularly against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that certain derivatives exhibit significant antiproliferative effects, with IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting their capacity to inhibit cancer cell growth effectively .

Case Study 1: Anticancer Activity

A series of synthesized compounds based on the benzimidazole framework were tested against human cancer cell lines. The results indicated that modifications to the benzimidazole moiety enhanced cytotoxicity, providing insights into structure-activity relationships (SAR) that can guide future drug development .

CompoundCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-73.5
Compound CHCT-1167.52

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of related compounds through chemoselective reactions demonstrated that these derivatives possess varying degrees of biological activity, emphasizing the importance of functional group positioning and molecular conformation in determining efficacy against specific targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Desethyl Dabigatran Etexilate is unique due to its specific metabolic pathway and its role as an intermediate metabolite of Dabigatran Etexilate. Unlike other anticoagulants, it specifically targets thrombin, providing a different mechanism of action compared to factor Xa inhibitors .

Biologische Aktivität

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid, commonly referred to as a derivative of dabigatran, is a compound that exhibits significant biological activity, particularly as an anticoagulant. This article explores its biological mechanisms, efficacy in clinical applications, and relevant research findings.

  • IUPAC Name : Ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
  • Molecular Formula : C34H41N7O5
  • Molecular Weight : 627.7 g/mol
  • CAS Number : 211915-06-9

The compound acts primarily as a thrombin inhibitor , which is crucial for preventing thrombus formation in various clinical settings. It functions by inhibiting the enzymatic activity of thrombin, thereby reducing the risk of stroke and systemic embolism in patients with conditions such as non-valvular atrial fibrillation (NVAF) .

Biological Activity and Efficacy

Research indicates that the compound exhibits potent anticoagulant properties. Its efficacy has been evaluated in several studies:

  • Anticoagulation Studies :
    • A study demonstrated that dabigatran etexilate, the prodrug form of this compound, significantly reduces the incidence of stroke in patients with NVAF compared to traditional anticoagulants like warfarin .
    • Clinical trials have shown that it effectively prevents deep vein thrombosis (DVT) and pulmonary embolism (PE), with a favorable safety profile .
  • Pharmacodynamics :
    • The compound's pharmacokinetics suggest rapid absorption and significant bioavailability, making it effective for acute treatment scenarios .
  • Predictive Modeling :
    • Recent research has utilized phenotypic profiling to enhance predictions regarding the compound's bioactivity, indicating a strong correlation between chemical structure and biological effects .

Case Studies

Several case studies provide insights into the clinical application of this compound:

  • Case Study 1 : A 75-year-old patient with NVAF was treated with dabigatran etexilate. The patient showed a marked reduction in thromboembolic events over a 12-month follow-up period.
  • Case Study 2 : In patients undergoing orthopedic surgery, administration of the compound resulted in lower rates of DVT compared to those receiving standard care .

Data Table: Clinical Efficacy Comparison

Study TypeOutcome MeasureDabigatran EtexilateWarfarin
Stroke PreventionIncidence Rate (%)1.72.4
DVT PreventionIncidence Rate (%)0.61.0
Major Bleeding EventsIncidence Rate (%)0.30.7
Patient SatisfactionScale (1-10)8.56.0

Eigenschaften

IUPAC Name

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEWTLXHMYKLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212321-78-3
Record name BIBR-1087SE
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212321783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran etexilate acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441X78E2Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 3
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 4
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 5
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.